molecular formula C12H16N2O3 B1268967 2-(4-Aminophenoxy)-1-morpholinoethanone CAS No. 76870-09-2

2-(4-Aminophenoxy)-1-morpholinoethanone

Cat. No. B1268967
CAS RN: 76870-09-2
M. Wt: 236.27 g/mol
InChI Key: WGXAEWROXXXTPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives can be achieved through various routes, including reactions involving 4-aminophenylalkanoic acids and 2-substituted morpholine derivatives, although these methods have shown limited success in yielding compounds with notable anti-inflammatory activity (Picciola et al., 1981). Another approach involves the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of certain anticoagulants, through nitration, N-arylation, acylation, cyclization, and reduction, with yields ranging from 32% to 47% (Luo Lingyan et al., 2011).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, coordination chemistry studies involving related heterocyclic compounds have provided insights into their complex formation and molecular geometry (Kil Sik Min et al., 2004). These studies often reveal intricate details about the electronic and spatial arrangement, influencing the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives are diverse, including its role in the synthesis of novel polymers and materials with unique adsorption properties (Ritter & Rodewald, 1986). The compound's functional groups allow for various chemical transformations, including amination reactions that have been successfully applied in the development of new quinoline derivatives with promising photophysical and biomolecular binding properties (Bonacorso et al., 2018).

Scientific Research Applications

Beta-Adrenoceptor Stimulant Properties

2-(4-Aminophenoxy)-1-morpholinoethanone and its derivatives have been explored for their potential as beta-adrenoceptor stimulants. In research conducted by Barlow, Main, and Snow (1981), compounds similar to 2-(4-Aminophenoxy)-1-morpholinoethanone were tested on the heart and circulation of dogs. These compounds demonstrated significant selectivity for the heart relative to blood vessels, with some acting as potent full agonists. This study highlighted the potential use of such compounds in cardiac stimulation (Barlow, Main, & Snow, 1981).

Potential Anti-inflammatory Activity

Picciola et al. (1981) explored derivatives of 4-aminophenylalkanoic acids, where the amino groups are part of a morpholinone or a 2-morpholine ring, for their analgesic and anti-inflammatory activity. Although their pharmacological evaluation did not yield significant results, this research provides insights into the potential application of 2-(4-Aminophenoxy)-1-morpholinoethanone derivatives in the field of anti-inflammatory drugs (Picciola, Ravenna, Carenini, Manzardo, & Gentili, 1981).

Synthesis and Photochemical Behaviour

The synthesis and photochemical behavior of 2-Amino-1,3-Cyclohexadienes, which are closely related to 2-(4-Aminophenoxy)-1-morpholinoethanone, were studied by Kilger and Margaretha (1983). They investigated the irradiation of these compounds and their conversion into various products, offering valuable information for chemical synthesis and photoreactive properties of related compounds (Kilger & Margaretha, 1983).

Inhibition of Src Kinase Activity

Boschelli et al. (2001) conducted research on 4-phenylamino-3-quinolinecarbonitriles, which are structurally similar to 2-(4-Aminophenoxy)-1-morpholinoethanone, for their ability to inhibit Src kinase activity. This study is significant for understanding the potential use of such compounds in cancer therapy, as Src kinase is often implicated in cancer progression (Boschelli et al., 2001).

Diastereo- and Enantioselective Additions

Phillips, Reynolds, and Scheidt (2008) explored the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones. This study is relevant for the development of morpholinone heterocycles, which are structurally related to 2-(4-Aminophenoxy)-1-morpholinoethanone, and their potential applications in producing γ-hydroxy amino esters (Phillips, Reynolds, & Scheidt, 2008).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.


Future Directions

This could involve potential applications for the compound, areas for further research, or improvements to its synthesis.


For a specific compound, these analyses would require laboratory experiments and are beyond my capabilities as an AI. However, I can help find and interpret research articles on these topics. If you have a different compound or a more specific question about one of these areas, feel free to ask!


properties

IUPAC Name

2-(4-aminophenoxy)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXAEWROXXXTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350655
Record name 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)-1-morpholinoethanone

CAS RN

76870-09-2
Record name 2-(4-Aminophenoxy)-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76870-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenoxy)-1-(morpholin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Jiang, Z Feng, T Chen, Z Li… - Journal of Chemical …, 2018 - journals.sagepub.com
A series of (E)-3-(aryl(arylamino)methylene)indolin-2-one derivatives were synthesised using an efficient synthetic approach. The method involved reaction of 3-bromo-3-(bromo(aryl)…
Number of citations: 1 journals.sagepub.com

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